molecular formula C20H21FN2OS B2684610 8-fluoro-3-(4-isopropylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 893790-03-9

8-fluoro-3-(4-isopropylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

Cat. No. B2684610
CAS RN: 893790-03-9
M. Wt: 356.46
InChI Key: DYVDQEAIUSQUSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions like the Biginelli reaction . Protodeboronation of alkyl boronic esters is another method that has been reported .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a nitrogen-based hetero-aromatic ring .


Chemical Reactions Analysis

In DMSO and DMF, the resulting compounds from the Biginelli reaction undergo oxadiazocine ring opening .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds depend on their specific structures and functional groups .

Scientific Research Applications

Synthesis and Characterization of Fluorinated Membranes

One application involves the synthesis and characterization of a fluorinated poly(aryl ether oxadiazole)s (FPAEO) for use in anion exchange membranes (AEMs). These membranes demonstrate higher conductivity, better mechanical properties, and dimensional stability, making them suitable for alkaline electrolyte membrane fuel cells (AEMFCs) (Wang et al., 2013).

Anticancer Activity of Oxadiazole Derivatives

Another significant application is in medicinal chemistry, where novel 3,5-disubstituted 1,3,4-oxadiazole-2-thione derivatives have been synthesized and evaluated for their anticancer activity in an EAC animal model. These compounds have shown significant tumor growth inhibition and suggest the potential of oxadiazoles as anticancer molecules (Dash et al., 2011).

Development of Molecular Wires

Fluorinated compounds have also been utilized in the development of molecular wires. For example, 2,5-diphenyl-1,3,4-oxadiazole (OXD) derivatives with terminal ethynyl- and butadiynyl- substituents have been synthesized for their potential in pi-conjugated systems. These materials are studied for their redox, structural, and optoelectronic properties, highlighting their application in electronic and photonic devices (Wang et al., 2006).

Antimicrobial and Antitumor Activities

Compounds with the oxadiazole ring have been synthesized for their antimicrobial and antitumor activities. For instance, new Mannich bases bearing the 1,3,4-oxadiazoline ring system were created and showed promising antimicrobial activities, indicating their potential in developing new antibacterial agents (JagadeeshPrasad et al., 2015).

Synthesis and Applications in Proton Exchange Membranes

Research has also been conducted on synthesizing functionalized fluorinated poly(arylene ether oxadiazole)(FPAEO) based cross-linked anion exchange membranes (AEMs) for use in alkaline fuel cells. These membranes show promising conductivity and methanol permeability, making them suitable for fuel cell applications (Xuefe, 2015).

properties

IUPAC Name

4-fluoro-9-methyl-10-(4-propan-2-ylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2OS/c1-12(2)13-4-7-15(8-5-13)23-19(25)22-17-11-20(23,3)24-18-9-6-14(21)10-16(17)18/h4-10,12,17H,11H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVDQEAIUSQUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=S)NC3CC2(OC4=C3C=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-fluoro-3-(4-isopropylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.